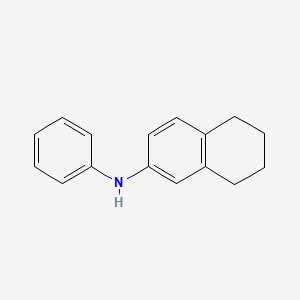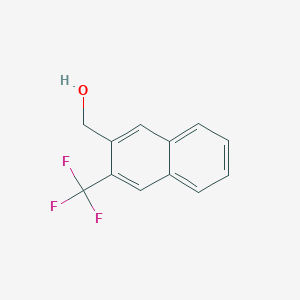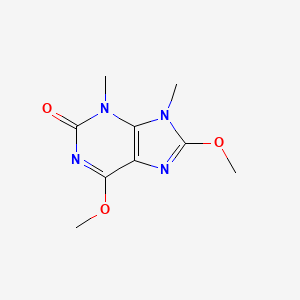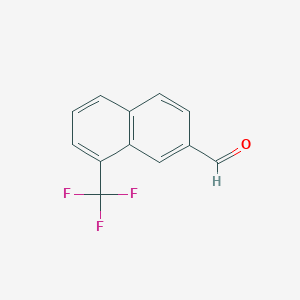
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring attached to a prop-1-en-1-yl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide typically involves the reaction of naphthalene derivatives with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetamide, followed by the addition of the naphthalene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: A structurally similar compound with a prop-2-en-1-yl group instead of the naphthalene ring.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Another related compound with a prop-2-yn-1-yl group and a naphthalene ring.
Uniqueness
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide is unique due to the presence of both the naphthalene ring and the acetamide group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-[(E)-1-naphthalen-2-ylprop-1-enyl]acetamide |
InChI |
InChI=1S/C15H15NO/c1-3-15(16-11(2)17)14-9-8-12-6-4-5-7-13(12)10-14/h3-10H,1-2H3,(H,16,17)/b15-3+ |
InChI-Schlüssel |
OCCDAPNGGPIFAB-CRKCGEKBSA-N |
Isomerische SMILES |
C/C=C(\C1=CC2=CC=CC=C2C=C1)/NC(=O)C |
Kanonische SMILES |
CC=C(C1=CC2=CC=CC=C2C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


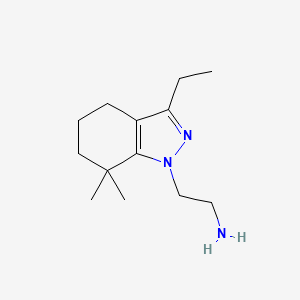



![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
